N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
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Overview
Description
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide is a synthetic compound with a molecular formula of C21H18FN3O2 and a molecular weight of 363.385 Da This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable reagents to form the benzimidazole ring.
Introduction of the Fluorobenzyl Group: The benzimidazole core is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Furan Ring: The final step involves the reaction of the intermediate with 2-furoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity . The fluorobenzyl group may enhance binding affinity and selectivity, while the furan ring could contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, thiabendazole, and carbendazim share the benzimidazole core and exhibit similar biological activities.
Fluorobenzyl Compounds: Compounds like fluoxetine and fluticasone contain the fluorobenzyl group and are used in various therapeutic applications.
Uniqueness
N-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide is unique due to the combination of its structural features, including the benzimidazole core, fluorobenzyl group, and furan ring.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJVBZPPDBIQLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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